1-(Bromomethyl)-2-methylcyclopentene

Description

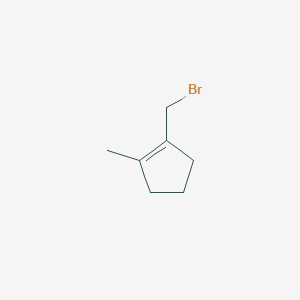

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-methylcyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMDLYDGPILRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450815 | |

| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99439-91-5 | |

| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Bromomethyl)-2-methylcyclopentene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(Bromomethyl)-2-methylcyclopentene

Introduction

This compound is a halogenated alkene of significant interest to synthetic chemists and drug development professionals. Its structural framework, featuring a reactive allylic bromide appended to a substituted cyclopentene ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The key to its utility lies in the inherent reactivity of the carbon-bromine bond, which is activated by its position adjacent to a carbon-carbon double bond. This arrangement facilitates the formation of a resonance-stabilized carbocation, leading to a rich and predictable reaction chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed safety protocols, and an in-depth analysis of its characteristic reactivity, offering field-proven insights for its application in research and development.

Compound Identification and Core Properties

Precise identification and understanding of the fundamental physicochemical properties of this compound are paramount for its effective use in a laboratory setting.

Structure:

Table 1: Compound Identifiers and Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 99439-91-5 | [1] |

| Molecular Formula | C₇H₁₁Br | [1] |

| Molecular Weight | 175.07 g/mol | [1] |

| Canonical SMILES | CC1=C(CCC1)CBr | [1] |

| InChIKey | MGMDLYDGPILRPX-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 174.00441 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 114 |[1] |

Proposed Synthesis and Safe Handling

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a reliable route can be designed based on well-established principles of allylic bromination. The most logical precursor is 1,2-dimethylcyclopentene, which can be selectively brominated at the allylic methyl group.

Proposed Synthetic Protocol: Allylic Bromination

The method of choice for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This choice is causal: NBS provides a low, constant concentration of bromine, which favors radical substitution at the allylic position over ionic addition to the alkene.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-dimethylcyclopentene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

-

Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

Table 3: GHS Hazard Classification

| Hazard Class | Code | Description |

|---|---|---|

| Flammable liquids | H226 | Flammable liquid and vapor[1] |

| Skin corrosion/irritation | H315 | Causes skin irritation[1] |

| Serious eye damage/irritation | H318 | Causes serious eye damage[1] |

| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2][3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4]

-

Fire Safety: Keep the compound away from heat, sparks, and open flames.[3][5] Ensure a Class B fire extinguisher is readily accessible.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the C-Br bond in the allylic position. This bond is prone to cleavage, leading to the formation of a resonance-stabilized allylic carbocation. This intermediate is the cornerstone of its synthetic utility, enabling a variety of nucleophilic substitution reactions.

Case Study: Solvolysis in Methanol

A hallmark reaction demonstrating the compound's reactivity is its solvolysis when heated in a nucleophilic solvent like methanol.[6] This reaction does not yield a single product but rather a mixture, a direct consequence of the nature of the allylic carbocation intermediate.

Reaction Mechanism (Sₙ1 Type):

-

Carbocation Formation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, assisted by the polar solvent. This forms a resonance-stabilized allylic carbocation.

-

Resonance: The positive charge is delocalized across two carbon atoms, creating two distinct electrophilic sites.

-

Nucleophilic Attack: The methanol solvent acts as a nucleophile and can attack either of the two electrophilic carbons.

-

Product Formation:

-

Attack at the primary carbon (C1) results in the formation of 1-(methoxymethyl)-2-methylcyclopent-1-ene .[6]

-

Attack at the tertiary carbon (C3 of the original double bond) leads to a rearranged product, 1-methoxy-1,2-dimethylcyclopentene (after deprotonation). An alternative pathway from this intermediate can also lead to elimination products.[7]

-

This mechanistic pathway explains why solvolysis yields multiple products and underscores the importance of considering resonance when predicting outcomes for reactions involving allylic systems.

Reaction Mechanism Diagram

Caption: Sₙ1 solvolysis mechanism of this compound.

Applications in Research and Drug Development

As a functionalized building block, this compound is a valuable tool for medicinal chemists and researchers. Its primary application is as an electrophile for introducing the 2-methylcyclopentenyl moiety into larger molecules.

-

Scaffold Elaboration: It can be used to alkylate various nucleophiles (e.g., amines, phenols, thiols, carbanions), providing a rapid method to generate libraries of compounds for structure-activity relationship (SAR) studies.

-

Synthesis of Natural Product Analogues: The cyclopentene core is present in numerous biologically active natural products. This reagent can serve as a key intermediate in the synthesis of simplified or modified analogues to probe biological function.

-

Development of Covalent Inhibitors: The reactive allylic bromide can potentially act as a warhead to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, a strategy of growing importance in drug design.

Conclusion

This compound is a reactive and versatile chemical intermediate whose properties are dictated by its allylic bromide functional group. A thorough understanding of its propensity to form resonance-stabilized carbocations is critical for controlling its reactivity in synthetic applications. While its handling requires stringent safety measures due to its flammability and corrosive nature, its utility as a building block in organic synthesis, particularly in the context of drug discovery and materials science, makes it a valuable compound for the experienced researcher.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2019, September 4). Solved (g) When this compound is. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 1-{[1-(Bromomethyl)-2-methylcyclopropyl]methyl}cyclopent-1-ene. Retrieved from [Link]

-

Chegg. (2018, March 6). Solved Design a synthesis of 1-bromo-2-methylcyclopentane. Retrieved from [Link]

-

Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol.... Retrieved from [Link]

-

Brainly.com. (2023, September 7). Outline the synthesis of 2-methyl-1-bromocyclopentane.... Retrieved from [Link]

-

SpectraBase. (n.d.). cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR]. Retrieved from [Link]

-

Chegg. (2018, October 27). Solved 2-methylcyclopentane. Explain your reasoning. eraf. Retrieved from [Link]

-

Chegg. (2016, February 7). Solved A this compound, heated in. Retrieved from [Link]

Sources

- 1. This compound | C7H11Br | CID 10986785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. fishersci.de [fishersci.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Solved (g) When this compound is | Chegg.com [chegg.com]

- 7. Solved A this compound, heated in | Chegg.com [chegg.com]

An In-Depth Technical Guide to 1-(Bromomethyl)-2-methylcyclopentene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(bromomethyl)-2-methylcyclopentene, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity, explore the nuances of its synthesis with a focus on mechanistic understanding and practical execution, and illuminate its role as a valuable building block in the creation of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique chemical properties of substituted cyclopentenes.

Chemical Identity and Nomenclature

The correct and unambiguous naming of chemical compounds is paramount for clear scientific communication. The compound in focus, this compound, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted cycloalkenes.

According to IUPAC guidelines, the carbons of the double bond in a cycloalkene are assigned positions 1 and 2. The numbering direction is chosen to give the substituents the lowest possible locants. In this case, the double bond is between the carbon bearing the bromomethyl group and the carbon bearing the methyl group. Therefore, these carbons are assigned as C1 and C2. To give the substituents the lowest numbers, the carbon with the bromomethyl group is designated as position 1, and the carbon with the methyl group is at position 2. The parent cycloalkane is cyclopentane, which becomes cyclopentene due to the double bond.

IUPAC Name: this compound.[1]

| Compound Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | PubChem[1] |

| Molecular Weight | 175.07 g/mol | PubChem[1] |

| CAS Number | 99439-91-5 | PubChem[1] |

| Canonical SMILES | CC1=C(CCC1)CBr | PubChem[1] |

| InChI | InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 | PubChem[1] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is through the allylic bromination of a suitable precursor. This reaction selectively introduces a bromine atom at the carbon adjacent to a double bond.

Precursor Synthesis: From 2-Methylcyclopentanol to 1-Methylcyclopentene

A common starting material for the synthesis of the direct precursor to our target molecule is 2-methylcyclopentanol. This alcohol can be dehydrated under acidic conditions to yield a mixture of alkenes, with 1-methylcyclopentene being a major product due to the formation of the more substituted (and thus more stable) double bond (Zaitsev's rule).

Experimental Protocol: Dehydration of 2-Methylcyclopentanol

-

To a round-bottom flask equipped with a distillation apparatus, add 2-methylcyclopentanol.

-

Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

-

Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene products.

-

The collected distillate, primarily containing 1-methylcyclopentene, should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purify by fractional distillation to obtain pure 1-methylcyclopentene.

Allylic Bromination with N-Bromosuccinimide (NBS)

The key step in the synthesis of this compound is the allylic bromination of 1,2-dimethylcyclopentene (which can be synthesized from 1-methylcyclopentene). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over ionic addition to the double bond. The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The mechanism proceeds via a free-radical chain reaction:

-

Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator generates the initial bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts an allylic hydrogen from 1,2-dimethylcyclopentene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).

-

The HBr reacts with NBS to generate a molecule of Br₂.

-

The allylic radical then reacts with Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Mechanism of Allylic Bromination with NBS.

Experimental Protocol: Synthesis of this compound

-

Safety Precaution: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Brominated organic compounds can be irritants and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2-dimethylcyclopentene in a suitable inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide byproduct which floats on top of the solvent.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development: A Gateway to Bioactive Molecules

Substituted cyclopentane and cyclopentene rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2] this compound, with its reactive allylic bromide functionality, serves as a versatile building block for the synthesis of more complex molecules, particularly in the realm of antiviral and anticancer agents.

Synthesis of Carbocyclic Nucleoside Analogues

A primary application of this compound is in the synthesis of carbocyclic nucleoside analogues . In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability against enzymatic degradation while retaining the ability to interact with biological targets.

The synthesis typically involves the nucleophilic substitution of the bromide in this compound with a nucleobase (e.g., purine or pyrimidine derivatives). This reaction forms the crucial C-N bond that links the carbocyclic "sugar" mimic to the heterocyclic base.

Caption: Synthetic Pathway to Carbocyclic Nucleoside Analogues.

Antiviral and Anticancer Potential

Carbocyclic nucleoside analogues derived from cyclopentene scaffolds have demonstrated significant potential as antiviral and anticancer agents.[3][4][5] These compounds can act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation, such as viral polymerases or kinases. For instance, the synthesis of cyclopentenyl carbocyclic nucleosides has been explored as a strategy to develop potent antiviral agents against orthopoxviruses and SARS-CoV.[3] While some synthesized derivatives of 5'-dehydroxymethyl carbocyclic nucleosides showed no activity in specific screens, the general approach remains a promising avenue for the discovery of new therapeutics.[3]

The biological activity of these analogues is often dependent on their three-dimensional structure and their ability to mimic natural nucleosides, thereby competing for the active sites of enzymes. The cyclopentene core of this compound provides a rigid scaffold that can be further functionalized to optimize these interactions.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, primarily through the allylic bromination of 1,2-dimethylcyclopentene, is a well-understood process that can be reliably performed in a laboratory setting. The true power of this molecule lies in its utility as a building block for the construction of complex, biologically active compounds. In particular, its application in the synthesis of carbocyclic nucleoside analogues highlights its importance in the ongoing search for novel antiviral and anticancer therapies. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related substituted cyclopentenes in the advancement of medicinal chemistry and drug discovery.

References

-

Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of medicinal chemistry, 33(1), 17–21. [Link]

-

Evans, G. B., Furneaux, R. H., Lewandowicz, A., Schramm, V. L., & Tyler, P. C. (2003). Synthesis of second-generation transition state analogues for purine nucleoside phosphorylase. Journal of medicinal chemistry, 46(24), 5271–5276. [Link]

-

LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

Sources

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. Cobalt-assisted route to rare carbocyclic C-ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(Bromomethyl)-2-methylcyclopentene: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-methylcyclopentene is a versatile bifunctional molecule incorporating both an alkene and a reactive allylic bromide. This structure makes it a valuable building block in organic synthesis, offering multiple avenues for functionalization. This guide provides a comprehensive overview of its molecular structure, a detailed examination of its synthesis via radical-initiated allylic bromination, and an exploration of its reactivity profile. Emphasis is placed on the mechanistic underpinnings of its formation and subsequent transformations, providing researchers with the foundational knowledge required for its effective utilization in complex synthetic pathways.

Introduction

The strategic importance of halogenated organic compounds in medicinal chemistry and materials science is well-established. Among these, allylic bromides serve as powerful electrophiles, readily participating in nucleophilic substitution and coupling reactions. This compound (CAS No. 99439-91-5) represents a noteworthy example, embedding this reactive functional group within a cyclic alkene framework.[1] The presence of the double bond not only influences the reactivity of the C-Br bond but also provides an additional site for chemical modification. Understanding the synthesis and chemical behavior of this molecule is crucial for its application in the development of novel chemical entities.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a baseline for its handling and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 99439-91-5 | [1] |

| Molecular Formula | C₇H₁₁Br | [1] |

| Molecular Weight | 175.07 g/mol | [1] |

| Monoisotopic Mass | 174.00441 Da | [1] |

| SMILES | CC1=C(CCC1)CBr | [1] |

Synthesis via Allylic Bromination

The most direct and widely recognized method for synthesizing this compound is through the allylic bromination of a suitable precursor, typically 1-methylcyclopentene. This reaction proceeds via a free-radical chain mechanism, for which N-Bromosuccinimide (NBS) is the reagent of choice.[2] The use of NBS is critical as it maintains a low, steady concentration of molecular bromine (Br₂), which favors radical substitution at the allylic position over electrophilic addition across the double bond.[2]

Causality of Reagent Choice: Why NBS?

In the presence of a radical initiator (like AIBN or light), a small amount of Br radical is generated. This radical abstracts a hydrogen atom from an allylic position of the alkene, forming a resonance-stabilized allylic radical and HBr. The HBr then reacts with NBS to regenerate Br₂.[2] This clever cycle ensures that the Br₂ concentration remains minimal, thereby suppressing the ionic electrophilic addition pathway that would otherwise consume the alkene starting material.[2]

Reaction Scheme & Mechanism

The synthesis initiates from 1-methylcyclopentene, which possesses three distinct allylic positions. Abstraction of a hydrogen atom can lead to different radical intermediates, which, due to resonance, can result in a mixture of products. The primary target, this compound, arises from the abstraction of a methyl hydrogen, leading to a primary allylic radical that is in resonance with a more stable tertiary allylic radical.

Caption: Free-radical mechanism for allylic bromination.

Experimental Protocol (Illustrative)

This protocol is illustrative, based on standard procedures for allylic bromination, as specific literature for this exact transformation is not available.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclopentene (1.0 equiv). Dissolve the alkene in a dry, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagents: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a sunlamp or a high-wattage incandescent bulb. The reaction progress should be monitored by GC-MS or TLC. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the denser solvent.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide.

-

Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or flash column chromatography to yield this compound.

Structural Elucidation

Characterization of the final product is essential to confirm its identity and purity. While experimental spectra for this compound are not readily found in the literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

-

Vinylic Protons: None.

-

Allylic -CH₂Br Protons: A singlet is expected around 4.0 ppm. The deshielding effect of the adjacent bromine atom and the double bond will shift this signal downfield.

-

Allylic Ring Protons: Multiplets between 2.2-2.5 ppm corresponding to the four protons on the carbons adjacent to the double bond.

-

Non-allylic Ring Protons: A multiplet around 1.8-2.0 ppm for the two protons on the carbon beta to the double bond.

-

Methyl Protons: A singlet for the methyl group attached to the double bond, expected around 1.7 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Alkene Carbons: Two signals in the vinylic region (120-140 ppm), with the methyl-substituted carbon being more downfield.

-

-CH₂Br Carbon: A signal around 35-45 ppm.

-

Ring Carbons: Signals for the cyclopentane ring carbons would appear in the aliphatic region (20-40 ppm).

-

Methyl Carbon: A signal for the methyl group carbon around 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=C Stretch: A weak to medium absorption band around 1650-1680 cm⁻¹.

-

C-H Stretch (sp²): Not present.

-

C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to its dual functionality.

Nucleophilic Substitution

The primary mode of reactivity is as an electrophile at the brominated carbon. It readily undergoes Sₙ2 reactions with a variety of nucleophiles. For instance, when heated in methanol, it can undergo solvolysis to produce 1-(methoxymethyl)-2-methylcyclopentene.[3] However, due to the potential for the formation of a resonance-stabilized allylic carbocation, Sₙ1-type reactions and rearrangements are also possible, especially under solvolytic conditions.[3]

Sources

A Spectroscopic Investigation of 1-(Bromomethyl)-2-methylcyclopentene: A Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(Bromomethyl)-2-methylcyclopentene. As a key intermediate in various organic syntheses, a thorough understanding of its structural features is paramount for researchers and professionals in drug development and materials science. This document delineates the theoretical underpinnings and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unequivocal identification and characterization of this haloalkene. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction

This compound (C₇H₁₁Br) is a functionalized cyclic alkene of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a reactive allylic bromide and a nucleophilic double bond, makes it a versatile building block for the construction of more complex molecular architectures. Accurate structural elucidation is the cornerstone of any chemical synthesis, ensuring the identity and purity of intermediates and final products. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure. This guide will serve as an in-depth resource for the interpretation of the mass, infrared, and nuclear magnetic resonance spectra of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

2.1. Theoretical Basis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.7% and 49.3%, respectively).[3] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units.[4][5][6]

2.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded with a beam of 70 eV electrons.

-

Acceleration: The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis: The ions are then deflected by a magnetic field according to their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

2.3. Data Interpretation and Predicted Spectrum

The molecular weight of this compound is 175.07 g/mol , with a monoisotopic mass of 174.00441 Da.[1]

-

Molecular Ion Peak: The mass spectrum is expected to show a pair of peaks of nearly equal intensity for the molecular ion at m/z 174 (containing ⁷⁹Br) and m/z 176 (containing ⁸¹Br).

-

Fragmentation: Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond.[7] A significant fragment would be expected at m/z 95 , corresponding to the loss of the bromine atom ([M-Br]⁺). Another likely fragmentation is the loss of the bromomethyl radical (•CH₂Br), resulting in a cyclopentenyl cation at m/z 81 .

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Notes |

| 174/176 | [C₇H₁₁Br]⁺ | Molecular ion peak (M⁺, M+2), characteristic 1:1 ratio for bromine. |

| 95 | [C₇H₁₁]⁺ | Loss of Br radical. |

| 81 | [C₆H₉]⁺ | Loss of CH₂Br radical. |

Visualizing the Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Probing the Functional Groups

3.1. Theoretical Basis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[8] Different types of bonds (e.g., C-H, C=C, C-Br) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), and it serves as a "molecular fingerprint," allowing for the identification of the functional groups present.[9][10]

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the crystal, where it reflects multiple times and interacts with the sample at the surface. The detector measures the attenuated radiation.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

3.3. Data Interpretation and Predicted Spectrum

The structure of this compound contains sp³, sp² C-H bonds, a C=C double bond, and a C-Br bond. The expected characteristic absorption bands are summarized below.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Alkene (=C-H) |

| 2960 - 2850 | C-H stretch | Alkane (-C-H) |

| 1680 - 1620 | C=C stretch | Alkene |

| 1470 - 1350 | C-H bend | Alkane |

| 600 - 500 | C-Br stretch | Alkyl Bromide |

The C-Br stretching vibration is typically found in the fingerprint region and can sometimes be weak.[11] The C=C stretch for a substituted cyclopentene will be a key diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

4.1. Theoretical Basis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[12] It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

-

¹H NMR Spectroscopy: Provides information about the proton environments in a molecule. The chemical shift (δ) indicates the electronic environment of a proton. The integration gives the relative number of protons, and the spin-spin splitting (multiplicity) reveals the number of neighboring protons.[13]

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon signal is indicative of its hybridization and the electronegativity of attached atoms.[14][15]

4.2. Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

4.3. Data Interpretation and Predicted Spectra

4.3.1. Predicted ¹H NMR Spectrum (in CDCl₃)

-

Bromomethyl Protons (-CH₂Br): These protons are adjacent to an electronegative bromine atom and are allylic, so they will be significantly deshielded, appearing as a singlet around δ 4.0-4.2 ppm . The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm.[16]

-

Allylic Methylene Protons: The two methylene groups in the ring adjacent to the double bond will have distinct chemical shifts, likely in the range of δ 2.2-2.5 ppm . They will likely appear as multiplets due to coupling with each other and the other ring protons.

-

Non-allylic Methylene Protons: The remaining methylene group in the ring will be more shielded, appearing as a multiplet around δ 1.7-1.9 ppm .

-

Methyl Protons (-CH₃): The methyl group attached to the double bond will appear as a singlet in the vinylic region, around δ 1.7-1.8 ppm .

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 | Singlet (s) | 2H | -CH₂Br |

| ~ 2.4 | Multiplet (m) | 2H | Allylic -CH₂- |

| ~ 2.3 | Multiplet (m) | 2H | Allylic -CH₂- |

| ~ 1.8 | Multiplet (m) | 2H | -CH₂- |

| ~ 1.75 | Singlet (s) | 3H | =C-CH₃ |

4.3.2. Predicted ¹³C NMR Spectrum (in CDCl₃)

-

Olefinic Carbons (>C=C<): The two sp² hybridized carbons of the double bond will appear in the downfield region, typically between δ 120-140 ppm . The substituted carbon (C-1) will be further downfield than the methyl-substituted carbon (C-2).

-

Carbon Bearing Bromine (-CH₂Br): This carbon is attached to an electronegative atom and will be found in the range of δ 30-40 ppm .

-

Ring Methylene Carbons (-CH₂-): The three sp³ hybridized methylene carbons of the ring will appear in the upfield region, likely between δ 20-40 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at the highest field, around δ 15-20 ppm .

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | =C(CH₃)- |

| ~ 130 | =C(CH₂Br)- |

| ~ 35 | -CH₂Br |

| ~ 30-38 | Ring -CH₂- carbons |

| ~ 18 | =C-CH₃ |

Visualizing the Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. The characteristic isotopic pattern of bromine in the mass spectrum, the specific vibrational frequencies of its functional groups in the IR spectrum, and the detailed map of its carbon-hydrogen framework from the NMR spectra together allow for an unambiguous confirmation of its structure. The predictive data and protocols outlined in this guide offer a robust framework for researchers to validate their synthetic products and proceed with confidence in their subsequent research endeavors.

References

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C NMR spectroscopy of unsaturated long-chain compounds: an evaluation of the unsaturated carbon signals as rational functions. RSC Publishing. [Link]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-methylcyclopentane. PubChem. [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). [Link]

-

SpectraBase. (n.d.). cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane. PubChem. [Link]

-

International Journal of Research and Technology Innovation. (n.d.). Phytochemical Screening of Cassia fistula Bark and Leaves Ethanolic Extracts and FTIR analysis. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-Bromo-2-methylpropyl)-2-methylcyclopentane. PubChem. [Link]

-

Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentene, 1-methyl-. NIST WebBook. [Link]

-

Clear IIT Medical. (2019, April 29). Haloalkanes and Haloarenes | Chemistry Notes for IITJEE/NEET. [Link]

-

National Center for Biotechnology Information. (n.d.). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. PubMed Central. [Link]

-

Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 4: Core Organic Chemistry Revision. [Link]

-

Scribd. (n.d.). HALOALKENES AND HALO ARENES - Chemistry Notes. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-1-methylcyclopentane. PubChem. [Link]

-

Study.com. (n.d.). Haloalkanes & Haloarenes: Classification, Preparation & Properties. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentene. NIST WebBook. [Link]

-

YouTube. (2018, October 30). Accessories and Techniques for FT-IR Sample Analysis. [Link]

-

MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]

-

SpectraBase. (n.d.). 1-Methoxy-2-methyl-cyclopentene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, bromo-. NIST WebBook. [Link]

Sources

- 1. This compound | C7H11Br | CID 10986785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ijrti.org [ijrti.org]

- 10. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FTIR [terpconnect.umd.edu]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-methylcyclopentene via Allylic Bromination

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(bromomethyl)-2-methylcyclopentene from 2-methylcyclopentene. The core of this transformation lies in the Wohl-Ziegler reaction, a selective free-radical allylic bromination. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss methods for validation and characterization, ensuring a robust and reproducible synthesis.

Mechanistic Rationale: The Principle of Allylic Bromination

The selective substitution of a hydrogen atom at an allylic position—the carbon adjacent to a double bond—is a powerful tool in synthetic organic chemistry. The enhanced reactivity of this position is attributed to the stability of the resulting allylic radical intermediate, which is stabilized by resonance.[1]

For the transformation of 2-methylcyclopentene to this compound, N-Bromosuccinimide (NBS) is the reagent of choice. While elemental bromine (Br₂) can brominate an allylic position, it readily participates in electrophilic addition across the double bond, leading to undesired vicinal dibromide byproducts.[2][3] NBS circumvents this issue by providing a constant, low concentration of bromine radicals and molecular bromine throughout the reaction, favoring the radical substitution pathway over electrophilic addition.[2][3][4]

The reaction proceeds via a free-radical chain mechanism, as detailed below:

-

Step 1: Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This initiator then facilitates the formation of a bromine radical from the weak N-Br bond of NBS.[1]

-

Step 2: Propagation: This phase consists of a repeating cycle of two key steps: a. A bromine radical abstracts a hydrogen atom from the most reactive allylic position of 2-methylcyclopentene (the methyl group) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1] The stability of this tertiary allylic radical is a significant driving force for the reaction. b. The HBr generated reacts with NBS to produce a molecule of Br₂ in situ.[1][2] This newly formed Br₂ then reacts with the allylic radical to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

-

Step 3: Termination: The chain reaction concludes when two radicals combine, or when the limiting reagents are consumed.

A critical consideration is the potential for allylic rearrangement. The intermediate allylic radical possesses two resonance forms. While abstraction of a hydrogen from the methyl group is favored, subsequent reaction of the radical intermediate can theoretically lead to a rearranged product. However, the formation of the more substituted, thermodynamically stable double bond in the target molecule makes it the expected major product.[5][6]

Caption: Free-radical mechanism of allylic bromination using NBS.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents & Equipment:

-

Reagents:

-

2-methylcyclopentene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

-

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclopentene (1.0 eq), the solvent (e.g., CCl₄), and a catalytic amount of AIBN (approx. 0.02 eq).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the flask. Note: NBS should be recrystallized from water if it has a yellow or brown tint.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction should be monitored for completion using an appropriate method, such as GC-MS or TLC analysis.

-

Workup - Filtration: Once the reaction is complete (typically indicated by the consumption of the starting material and the solid NBS being replaced by the less dense succinimide), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any trace HBr) and then with brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation or flash column chromatography to yield pure this compound.[7]

Quantitative Data Summary

The following table provides an example of reagent quantities for a representative synthesis.

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount Used |

| 2-methylcyclopentene | 82.14 | 0.10 | 1.0 | 8.21 g (10.9 mL) |

| N-Bromosuccinimide (NBS) | 177.98 | 0.105 | 1.05 | 18.69 g |

| AIBN | 164.21 | 0.002 | 0.02 | 0.33 g |

| Carbon Tetrachloride (CCl₄) | - | - | - | 200 mL |

| Product (Theoretical) | 175.07 [7] | 0.10 | - | 17.51 g |

Note: Expected yields for this type of reaction typically range from 60-80%, depending on the purity of reagents and precision of the experimental technique.

Trustworthiness: A Self-Validating System

The integrity of this synthesis is confirmed through rigorous characterization of the final product. The protocol is self-validating when the analytical data for the purified compound matches the expected spectroscopic signatures for this compound.

Analytical Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the bromomethyl group (-CH₂Br) as a singlet around 3.9-4.1 ppm. The vinylic methyl group (-CH₃) should appear as a singlet around 1.7-1.8 ppm. The allylic and aliphatic protons on the cyclopentene ring will appear as multiplets in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the bromomethyl carbon (~35 ppm), the two sp² carbons of the double bond (~130-145 ppm), and the vinylic methyl carbon (~15 ppm).

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should reveal a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The spectrum should show C-H stretching frequencies just above 3000 cm⁻¹ (sp²) and just below 3000 cm⁻¹ (sp³), a C=C stretch around 1650 cm⁻¹, and a C-Br stretch in the fingerprint region (typically 500-650 cm⁻¹).

Troubleshooting:

-

Low Yield: May result from impure NBS, insufficient initiation, or incomplete reaction. Ensure NBS is pure and the reaction is allowed to proceed to completion.

-

Presence of Dibromide: Indicates that the Br₂ concentration was too high, leading to electrophilic addition. This can be mitigated by ensuring slow, steady initiation and avoiding exposure to high-intensity light.

-

Isomeric Products: Formation of rearranged isomers can occur.[6] Purification by distillation or chromatography is essential to isolate the desired product.

Critical Safety Considerations

-

N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[8] Handle with extreme care using gloves, safety goggles, and a lab coat. Avoid inhalation of the powder.[8][9][10]

-

Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. Its use should be minimized or replaced with a safer alternative like acetonitrile or cyclohexane where possible. All work must be conducted within a certified chemical fume hood.

-

AIBN/Benzoyl Peroxide: These radical initiators can be explosive upon heating or shock. Handle with care and store appropriately.

-

Product: this compound is expected to be a flammable liquid, a skin and eye irritant, and may cause respiratory irritation.[7] Standard safe handling procedures for alkyl halides should be followed.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[8][9][10][11][12]

References

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

University of Calgary. Ch 10 : Radical halogenation of allylic systems. [Link]

-

Master Organic Chemistry. What is Allylic Bromination?. [Link]

-

Khan Academy. Allylic Bromination Using NBS. [Link]

-

Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

ChemScience. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Brainly. Outline the synthesis of 2-methyl-1-bromocyclopentane, beginning with 1-bromo-1-methylcyclopentane. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1-(Bromomethyl)-2-methylcyclopentane. [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Capot Chemical. N-Bromosuccinimide (NBS) SAFETY DATA SHEET. [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

PubChemLite. This compound (C7H11Br). [Link]

-

Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. [Link]

Sources

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C7H11Br | CID 10986785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. chemscience.com [chemscience.com]

- 10. capotchem.com [capotchem.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Stability and Storage of 1-(Bromomethyl)-2-methylcyclopentene

Introduction

1-(Bromomethyl)-2-methylcyclopentene is a valuable reagent and intermediate in organic synthesis, prized for its utility in introducing the 2-methylcyclopentenyl moiety into a variety of molecular scaffolds. Its bifunctional nature, possessing both a reactive allylic bromide and a substituted alkene, makes it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. However, the very features that impart its synthetic utility also contribute to its inherent instability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, delineates its primary degradation pathways, and offers evidence-based protocols for its optimal storage, handling, and analytical assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek to ensure its quality and integrity throughout its lifecycle.

The Chemical Landscape of this compound: An Allylic Bromide's Intrinsic Reactivity

The stability of this compound is intrinsically linked to its structure as an allylic bromide. The carbon-bromine (C-Br) bond is positioned adjacent to a carbon-carbon double bond, a configuration that significantly influences its reactivity.

Resonance Stabilization of the Allylic Cation and Radical

The lability of the bromide leaving group is enhanced by the resonance stabilization of the resulting allylic carbocation or radical intermediate.[1][2] This delocalization of charge or the unpaired electron across the pi-system lowers the activation energy for substitution and radical reactions, making the molecule susceptible to degradation.[1][2]

Principal Degradation Pathways

Exposure to common laboratory conditions such as moisture, heat, and light can initiate the degradation of this compound. Understanding these pathways is critical for developing effective storage and handling strategies.

Hydrolysis: The Ubiquitous Threat of Water

The presence of water, even in trace amounts, poses a significant risk of hydrolysis. As an allylic halide, this compound is susceptible to both SN1 and SN2 nucleophilic substitution reactions with water.[3][4][5] The SN1 pathway proceeds through the formation of a resonance-stabilized allylic carbocation, leading to a mixture of allylic alcohols.[4][5]

}

Thermal Decomposition: The Impact of Heat

}

Photodegradation: The Influence of Light

Exposure to light, particularly in the UV spectrum, can promote the homolytic cleavage of the C-Br bond, generating a bromine radical and a resonance-stabilized allylic radical.[11][12] These radical species can initiate a cascade of radical reactions, leading to the formation of various byproducts and potential polymerization.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, stringent storage and handling procedures are imperative. The following recommendations are based on best practices for reactive organic halides.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of thermal decomposition and slows down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and minimizes contact with atmospheric moisture. |

| Light | Store in an amber, light-resistant container. | Protects the compound from photodegradation.[11][12] |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | Prevents leakage and contamination. |

| Moisture | Exclude moisture rigorously. | Prevents hydrolysis, a primary degradation pathway.[3][13][14] |

Safe Handling Procedures

-

Inert Atmosphere Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Dispensing: Use clean, dry syringes or cannulas for transferring the liquid. Avoid using spatulas or other implements that may introduce contaminants.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, bases, and moisture.

Analytical Methodologies for Purity and Stability Assessment

Regular analytical testing is crucial to ensure the quality of this compound, especially after prolonged storage. The following methods are recommended for assessing purity and detecting degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products.[15][16][17]

Experimental Protocol: GC-MS Analysis

}

High-Performance Liquid Chromatography (HPLC)

For less volatile degradation products or for samples where derivatization is preferred, HPLC can be a suitable alternative.[18][19]

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used to identify degradation products and assess the overall purity of the sample.[20][21][22][23] The appearance of new signals, particularly in the regions associated with alcohols or rearranged products, can indicate degradation.

Experimental Protocol: NMR Analysis

-

Instrumentation: NMR spectrometer (300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent, ensuring it is anhydrous.

-

Procedure: Prepare a solution of the compound in the deuterated solvent. Acquire ¹H and ¹³C spectra.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine the relative amounts of the main compound and any impurities. Compare spectra over time to monitor for changes.

Conclusion

The utility of this compound in synthetic chemistry is undeniable, but its inherent instability as an allylic bromide necessitates a thorough understanding of its degradation pathways and the implementation of rigorous storage and handling protocols. By controlling exposure to moisture, heat, and light, and by employing appropriate analytical techniques to monitor its purity, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes. Adherence to the guidelines presented in this document will aid in preserving the quality of this compound for its intended applications in research and development.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Analytical and Applied Pyrolysis, 116, 54-71.

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 48, 1-37.

- Rybicka, I., et al. (2017). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 57, 1663-1668.

- Kemp, T. J., & de Silva, A. P. (1979). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1166-1171.

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.

- D'Silva, C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).

- ACS Publications. (2022). Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots.

- ResearchGate. (2025). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III)

- Rybicka, I., et al. (n.d.).

- Robertson, R. E., & Scott, J. M. W. (1958). The Neutral Hydrolysis of Some Allyl and Benzyl Halides. Journal of the Chemical Society, 312, 1596-1603.

- Google Patents. (n.d.). Hydrolysis of allylic halides.

- ResearchGate. (n.d.).

- ResearchGate. (2025).

- ResearchGate. (2025).

- Google Patents. (n.d.). Hydrolysis of allyl halides.

- Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition.

- ResearchGate. (2025). (PDF)

- LibreTexts. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.

- EPA. (n.d.).

- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

- Pearson+. (n.d.).

- Fiveable. (2026). Stability of the Allyl Radical: Resonance Revisited | Organic Chemistry Class Notes.

- PubMed. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.

- Quora. (2024). Why is allylic bromination preferred over tertiary bromination?

- ACS Publications. (2024).

- OpenStax. (2023). 10.4 Stability of the Allyl Radical: Resonance Revisited - Organic Chemistry.

- LibreTexts Chemistry. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited.

- Ventura County Air Pollution Control District. (1989). STORAGE OF REACTIVE ORGANIC COMPOUND LIQUIDS.

- Chegg. (2019).

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

- ACS Publications. (2025).

- ResearchGate. (n.d.). (PDF) Quantitative method for determination of 3,3‐dimethylallyl bromide genotoxic impurity in Tazarotene drug substance by GC‐MS.

- ResearchGate. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

- PubMed. (2024).

- LibreTexts Chemistry. (2023).

- Aral Chemicals. (n.d.). Storage.

- National Academic Digital Library of Ethiopia. (n.d.).

- Master Organic Chemistry. (2013).

- eScholarship. (n.d.).

- PubMed. (n.d.). 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution.

- YouTube. (2015).

- OpenOChem Learn. (n.d.).

- ResearchGate. (2024). Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy.

- YouTube. (2021).

- NIH. (2019).

- Atmospheric Chemistry and Physics. (2023). Effects of storage conditions on the molecular-level composition of organic aerosol particles.

- Wikipedia. (n.d.). Bromine.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 10.4 Stability of the Allyl Radical: Resonance Revisited - Organic Chemistry | OpenStax [openstax.org]

- 3. 312. The neutral hydrolysis of some allyl and benzyl halides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. cetjournal.it [cetjournal.it]

- 9. researchgate.net [researchgate.net]

- 10. m.ciop.pl [m.ciop.pl]

- 11. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US3287413A - Hydrolysis of allylic halides - Google Patents [patents.google.com]

- 14. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]

- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]

- 21. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 1-(Bromomethyl)-2-methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-methylcyclopentene is a valuable reagent in organic synthesis, offering a versatile scaffold for the introduction of the 2-methylcyclopentenyl moiety into a diverse range of molecular architectures. Its utility in the construction of complex carbocyclic and heterocyclic systems makes it a compound of interest for researchers in medicinal chemistry and materials science. However, its allylic bromide functionality, a class of compounds known for their reactivity and potential hazards, necessitates a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering practical insights and detailed procedures to ensure its safe and effective use in a research and development setting.

Section 1: Hazard Identification and Physicochemical Properties

A foundational aspect of laboratory safety is a comprehensive understanding of a compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard designations that demand careful consideration.[1]

GHS Hazard Classification: [1]

-

Flammable Liquids (Category 3): This classification indicates that this compound is a flammable liquid and vapor.[1] It is crucial to handle this compound away from ignition sources.

-

Skin Irritation (Category 2): The compound is known to cause skin irritation upon contact.[1]

-

Serious Eye Damage (Category 1): This is a significant hazard, indicating that the compound can cause serious and potentially irreversible eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[1]

Physicochemical Data Summary

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | PubChem[1] |

| Molecular Weight | 175.07 g/mol | PubChem[1] |

| Appearance | Not explicitly stated, but likely a liquid based on its flammability classification. | Inferred from GHS data |

| Boiling Point | Data not available | |

| Flash Point | Data not available, but expected to be low due to its classification as a Category 3 flammable liquid. | Inferred from GHS data |

| Solubility | Data not available, but likely soluble in organic solvents. | General chemical principles |

Section 2: Toxicological Profile: Understanding the Risks

The structural similarity of this compound to other allylic halides, such as allyl bromide, suggests that it may share similar toxicological properties. Allylic halides are known to be reactive alkylating agents, which can contribute to their toxicity. They can react with biological nucleophiles, potentially leading to cellular damage.

Key Toxicological Concerns:

-

Dermal and Ocular Effects: Direct contact can cause significant irritation and, in the case of the eyes, severe damage.[1] The reactivity of the allylic bromide moiety can lead to inflammation and tissue damage.

-

Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]

-

Potential for Systemic Effects: While not explicitly documented for this compound, reactive alkylating agents can sometimes have systemic effects if absorbed into the body.

Given the lack of specific data, a cautious approach is warranted, and all handling procedures should be designed to minimize any potential for exposure.

Section 3: Safe Handling and Storage Protocols

Adherence to strict safe handling and storage protocols is paramount to mitigating the risks associated with this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a well-ventilated chemical fume hood. The fume hood sash should be kept as low as possible to maximize containment.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of flammable or toxic vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal protection.

| PPE Item | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[1] Gloves should be inspected before use and changed frequently, especially if contamination is suspected. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from splashes and in case of a fire. |

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be away from heat, sparks, and open flames.

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and other incompatible materials to prevent vigorous or explosive reactions.

Section 4: Experimental Protocol: Nucleophilic Substitution with a Thiol

The following is a representative, safety-focused protocol for a nucleophilic substitution reaction using this compound with a generic thiol nucleophile. This protocol is for illustrative purposes and should be adapted based on the specific nucleophile and reaction conditions.

Diagram of Experimental Workflow

Caption: Workflow for a nucleophilic substitution reaction.

Step-by-Step Methodology

Materials:

-

This compound (1.0 eq)

-

Thiol nucleophile (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Anhydrous acetone (solvent)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Syringe and needle

-

Heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator